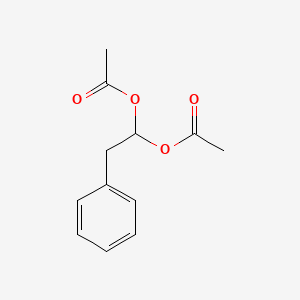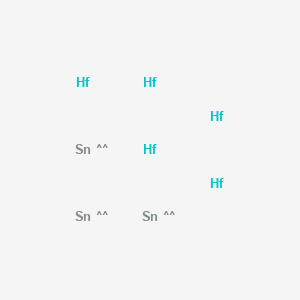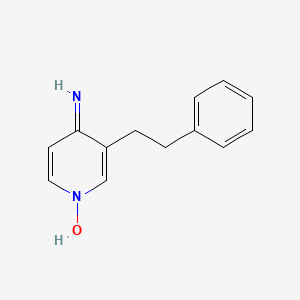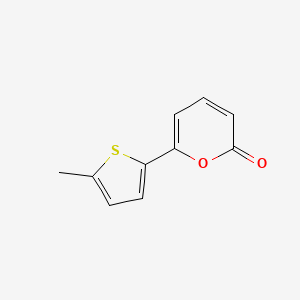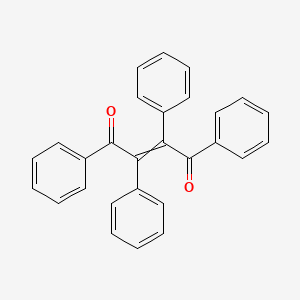![molecular formula C15H23NO B14715208 2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol CAS No. 7143-59-1](/img/structure/B14715208.png)
2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol is an organic compound that belongs to the class of alcohols It features a cyclohexanol ring substituted with a dimethylaminomethyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol typically involves the following steps:
Formation of the Dimethylaminomethyl Group: This can be achieved through the reaction of formaldehyde with dimethylamine, resulting in the formation of a dimethylaminomethyl intermediate.
Attachment to the Phenyl Ring: The intermediate is then reacted with a phenyl compound under controlled conditions to form the 2-[(Dimethylamino)methyl]phenyl group.
Cyclohexanol Ring Formation: The final step involves the cyclization of the phenyl group with a cyclohexanol precursor under specific reaction conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yield and purity. This includes the use of industrial-grade reagents, advanced catalysts, and precise control of reaction parameters to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The dimethylaminomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of cyclohexanone or benzaldehyde derivatives.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of substituted phenyl or cyclohexanol derivatives.
Aplicaciones Científicas De Investigación
2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol involves its interaction with molecular targets such as enzymes or receptors. The dimethylaminomethyl group can interact with active sites, while the cyclohexanol ring provides structural stability. These interactions can modulate biochemical pathways and result in specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{2-[(Dimethylamino)methyl]phenyl}ethanol
- 2-{2-[(Dimethylamino)methyl]phenyl}propanol
- 2-{2-[(Dimethylamino)methyl]phenyl}butanol
Uniqueness
2-{2-[(Dimethylamino)methyl]phenyl}cyclohexanol is unique due to its cyclohexanol ring, which imparts distinct chemical and physical properties compared to its linear or branched counterparts
Propiedades
Número CAS |
7143-59-1 |
|---|---|
Fórmula molecular |
C15H23NO |
Peso molecular |
233.35 g/mol |
Nombre IUPAC |
2-[2-[(dimethylamino)methyl]phenyl]cyclohexan-1-ol |
InChI |
InChI=1S/C15H23NO/c1-16(2)11-12-7-3-4-8-13(12)14-9-5-6-10-15(14)17/h3-4,7-8,14-15,17H,5-6,9-11H2,1-2H3 |
Clave InChI |
GWUZKSXUEYIDBP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=CC=CC=C1C2CCCCC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


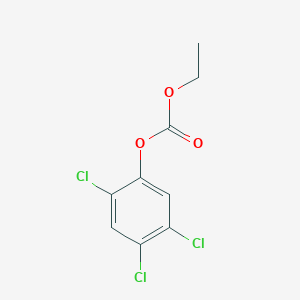
![{4-[(Dimethylamino)methyl]phenyl}(phenyl)methanone](/img/structure/B14715148.png)


![2,2'-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile)](/img/structure/B14715164.png)
![1-[(3-Chlorobut-2-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14715171.png)
